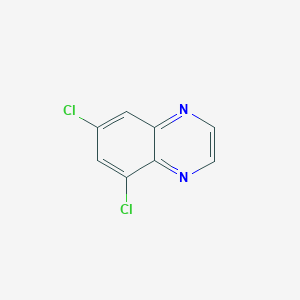

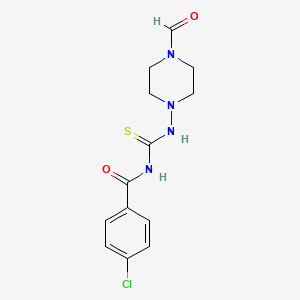

![molecular formula C6H12ClN B3113873 1-Azaspiro[3.3]heptane hcl CAS No. 1986337-29-4](/img/structure/B3113873.png)

1-Azaspiro[3.3]heptane hcl

Overview

Description

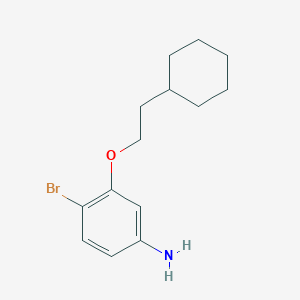

1-Azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1986337-29-4 . It has a molecular weight of 133.62 . The IUPAC name for this compound is 1-azaspiro[3.3]heptane hydrochloride .

Synthesis Analysis

1-Azaspiro[3.3]heptanes were synthesized and validated biologically as bioisosteres of piperidine . The key synthesis step was a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β‑lactams . This was followed by a reduction of the β-lactam ring with alane to produce 1-azaspiro[3.3]heptanes .Chemical Reactions Analysis

The key chemical reaction in the synthesis of 1-Azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, to form spirocyclic β‑lactams . This is followed by a reduction of the β-lactam ring with alane to produce 1-azaspiro[3.3]heptanes .Physical And Chemical Properties Analysis

1-Azaspiro[3.3]heptane hydrochloride is a solid at room temperature . It has a melting point of 135-136 degrees Celsius . The compound is stored at room temperature and is available in powder form .Scientific Research Applications

Lipophilicity Alteration in Medicinal Chemistry

A study by Degorce et al. (2019) explored the use of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines in medicinal chemistry. They found that introducing a spirocyclic center in these compounds generally lowered their measured logD, indicating a decrease in lipophilicity. This finding is significant in the design of drug molecules, as it can impact their solubility and distribution properties.

Novel Spirocyclic Azetidines Synthesis

Guerot et al. (2011) developed methods for synthesizing novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants (Guerot et al., 2011). Their efficient synthetic routes are crucial for producing building blocks for drug discovery.

Amino Acids Synthesis for Drug Design

Radchenko et al. (2010) synthesized novel amino acids derived from 2-azaspiro[3.3]heptane for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010). These sterically constrained amino acids add to the family of compounds used in these fields, offering new possibilities in molecular design.

Improved Synthesis of Spirobicyclic Compounds

Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, highlighting its stability and solubility when isolated as a sulfonic acid salt. This advance enables broader reaction conditions for this spirobicyclic compound (Haas et al., 2017).

Cyclobutane-derived Diamines in Drug Discovery

Radchenko et al. (2010) also investigated cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, as promising diamine building blocks for drug discovery. Their research provided new synthetic routes for these compounds, contributing to the development of commercially available drugs (Radchenko et al., 2010).

Synthesis of Fluorinated Piperidine Analogues

Chernykh et al. (2016) synthesized fluorinated analogues of piperidine based on the 2-azaspiro[3.3]heptane scaffold, offering new candidates for drug design due to their conformational restriction and fluorine substitution patterns (Chernykh et al., 2016).

Antimicrobial Azaspiro Analogs of Linezolid

Gadekar et al. (2016) designed and synthesized azaspiro analogues of linezolid, showing their potential as antibacterial and antitubercular agents. This research demonstrates the applicability of azaspiro structures in the development of new antimicrobial drugs (Gadekar et al., 2016).

Future Directions

Mechanism of Action

Target of Action

1-Azaspiro[3.3]heptane HCl is a bioisostere of piperidine . Piperidine is a common structure found in over 30 approved drugs . The primary targets of piperidine and its bioisosteres are typically receptors or enzymes where the piperidine ring plays a crucial role in the binding and activity of the compound .

Mode of Action

The mode of action of this compound is believed to be similar to that of piperidine, given its role as a bioisostere . The compound interacts with its targets in a manner that mimics the interaction of piperidine . The basicity of the nitrogen atom in 1-Azaspiro[3.3]heptane is nearly identical to that in piperidine, with pKa values of 11.2, 11.3, and 11.4 respectively , highlighting its potential to mimic piperidine in a biochemical context.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific targets of the compound. Given its role as a bioisostere of piperidine, it is likely to affect similar biochemical pathways as compounds containing a piperidine ring .

Pharmacokinetics

The pharmacokinetic properties of 1-Azaspiro[3As a bioisostere of piperidine, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of this compound would depend on the specific targets and pathways it affects. One notable application of this compound is its incorporation into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .

properties

IUPAC Name |

1-azaspiro[3.3]heptane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYANZUYIUWBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1986337-29-4 | |

| Record name | 1-azaspiro[3.3]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

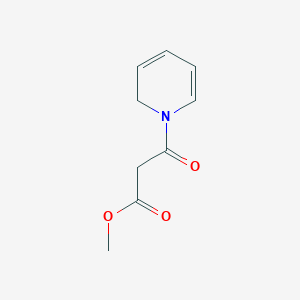

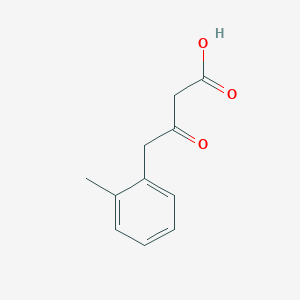

![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)